Home > Products > Screening Compounds P76618 > N-Hydroxyphenacetin glucuronide
N-Hydroxyphenacetin glucuronide - 69783-19-3

N-Hydroxyphenacetin glucuronide

Catalog Number: EVT-1538726
CAS Number: 69783-19-3
Molecular Formula: C16H21NO9
Molecular Weight: 371.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxyphenacetin glucuronide is a significant metabolite derived from the drug phenacetin, which is an analgesic and antipyretic agent. This compound is formed through the process of glucuronidation, a major phase II metabolic pathway that facilitates the excretion of drugs and their metabolites by increasing their water solubility. N-Hydroxyphenacetin glucuronide is particularly important in the context of drug metabolism and toxicology, as it may influence the pharmacological effects and potential toxicity of phenacetin and its derivatives.

Source

N-Hydroxyphenacetin glucuronide is primarily synthesized in the liver through enzymatic reactions involving uridine 5'-diphosphoglucuronic acid and specific glucuronosyltransferase enzymes. The formation of this compound can be observed in both human and animal models, highlighting its relevance in pharmacokinetics and toxicology studies.

Classification

N-Hydroxyphenacetin glucuronide belongs to the class of glucuronides, which are conjugated metabolites formed during the phase II metabolism of various xenobiotics. This classification underscores its role in detoxifying potentially harmful compounds by facilitating their elimination from the body.

Synthesis Analysis

Methods

The synthesis of N-hydroxyphenacetin glucuronide typically involves the use of uridine 5'-diphosphoglucuronic acid as a glucuronyl donor in reactions catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. Various methods have been explored for synthesizing this compound, including:

  1. Enzymatic Synthesis: Utilizing immobilized glucuronyl transferase enzymes to catalyze the reaction between N-hydroxyphenacetin and uridine 5'-diphosphoglucuronic acid.
  2. Chemical Synthesis: Employing chemical approaches that may involve protecting groups and subsequent deprotection steps to yield the desired glucuronide.

Technical details indicate that conditions such as pH, temperature, and enzyme concentration significantly affect the yield and purity of the synthesized glucuronide .

Molecular Structure Analysis

Structure

The molecular structure of N-hydroxyphenacetin glucuronide can be described as a phenacetin molecule with a hydroxyl group at the nitrogen position conjugated to a glucuronic acid moiety. The general formula can be represented as follows:

  • Molecular Formula: C15_{15}H17_{17}N1_{1}O6_{6}
  • Molecular Weight: Approximately 305.30 g/mol

Data

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate the structure of N-hydroxyphenacetin glucuronide, confirming its identity through characteristic peaks corresponding to its functional groups .

Chemical Reactions Analysis

Reactions

N-Hydroxyphenacetin undergoes several chemical reactions, primarily involving its hydroxyl group. The key reaction is its conjugation with glucuronic acid, leading to the formation of N-hydroxyphenacetin glucuronide. This reaction can be summarized as follows:

N Hydroxyphenacetin+UDP glucuronic acidUGTN Hydroxyphenacetin glucuronide+UDP\text{N Hydroxyphenacetin}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{N Hydroxyphenacetin glucuronide}+\text{UDP}

Technical details reveal that this reaction is catalyzed by specific isoforms of uridine diphosphate-glucuronosyltransferases, with varying efficiencies depending on substrate concentration and enzyme activity .

Mechanism of Action

Process

The mechanism of action for N-hydroxyphenacetin glucuronide involves its formation through enzymatic conjugation, which enhances the solubility and excretion of phenacetin metabolites. The process includes:

  1. Substrate Binding: N-hydroxyphenacetin binds to the active site of uridine diphosphate-glucuronosyltransferase.
  2. Transfer Reaction: The enzyme catalyzes the transfer of a glucuronic acid moiety from uridine diphosphate-glucuronic acid to the hydroxyl group on N-hydroxyphenacetin.
  3. Product Release: The resulting N-hydroxyphenacetin glucuronide is released along with uridine diphosphate.

Data indicate that this metabolic pathway plays a crucial role in detoxifying phenacetin and reducing its potential toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Highly soluble in water due to its polar nature after glucuronidation.

Chemical Properties

  • Stability: N-Hydroxyphenacetin glucuronide is generally stable under physiological conditions but may undergo hydrolysis under acidic or basic conditions.
  • pH Sensitivity: The stability of this compound can be affected by pH levels, with optimal stability observed around neutral pH .

Relevant analyses using chromatographic techniques indicate that N-hydroxyphenacetin glucuronide exhibits distinct retention times compared to its parent compound during high-performance liquid chromatography assessments .

Applications

N-Hydroxyphenacetin glucuronide has several scientific uses, including:

  • Toxicology Studies: It serves as a model compound for studying drug metabolism and potential toxic effects associated with phenacetin.
  • Pharmacokinetics Research: Understanding its formation helps elucidate drug clearance mechanisms in humans and animals.
  • Biomarker Development: Its presence can be used as a biomarker for exposure to phenacetin in environmental health studies.
Introduction to N-Hydroxyphenacetin Glucuronide in Drug Metabolism

Biochemical Context of Phase II Metabolism and Glucuronidation

Phase II metabolism represents a critical detoxification pathway where xenobiotics are conjugated with endogenous molecules to enhance water solubility and excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches glucuronic acid to substrates containing nucleophilic functional groups (–OH, –COOH, –NH₂, –SH). This typically generates stable, excretable metabolites. However, N-hydroxy arylamine conjugates exemplify a metabolic paradox: rather than detoxification, their glucuronidation can generate chemically reactive electrophiles. N-Hydroxyphenacetin glucuronide (NHPG) belongs to this exceptional category, where glucuronidation at the N-hydroxy group creates an unstable ester bond. This bond undergoes heterolytic cleavage, generating an electrophilic nitrenium ion capable of attacking nucleophilic sites on proteins and DNA [4] [10].

Table 1: Key Characteristics of Phase II Metabolites of N-Hydroxy Arylamines

Conjugate TypeEnzyme SystemStabilityBiological Consequence
N-O-GlucuronideUDP-glucuronosyltransferases (UGTs)Moderate (Half-life ~8.7h)Delayed release of reactive intermediates
N-O-SulfateSulfotransferases (SULTs)High (Spontaneous rearrangement)Immediate reactivity, covalent binding
Glutathione ConjugateGlutathione S-transferases (GSTs)HighDetoxification, excreted as mercapturic acid

Role of N-Hydroxyphenacetin as a Precursor to Reactive Metabolites

N-Hydroxyphenacetin (NHP), the primary N-oxidized metabolite of phenacetin, undergoes conjugation to form the N-O-glucuronide (NHPG). Unlike most glucuronides, NHPG acts as a chemical delivery system rather than an endpoint metabolite. Kinetic studies reveal NHPG decomposes via multiple pathways with a half-life of approximately 8.7 hours at physiological pH, generating several reactive species [6] [10]:

  • Nitrenium Ion Formation: The primary route involves spontaneous rearrangement of NHPG, leading to N-acetyl-p-benzoquinone imine (NAPQI), the same highly electrophilic metabolite responsible for acetaminophen hepatotoxicity. NAPQI covalently binds to cellular proteins, depletes glutathione (GSH), and causes oxidative stress.
  • Acetaminophen and Acetamide Formation: NAPQI can be reduced back to acetaminophen (paracetamol) by cellular reductants like ascorbate, or hydrolyzed to acetamide and p-benzoquinone.
  • Phosphate Adduct Formation: In phosphate-rich environments (e.g., renal tubules), NHPG decomposition yields 3-hydroxyphenacetin phosphate, diverting flux from NAPQI formation but potentially contributing to organ-specific toxicity [6].

Table 2: Reactive Intermediates Generated from N-Hydroxyphenacetin Glucuronide (NHPG)

Reactive IntermediateFormation PathwayKey ReactivityDetected Products
N-Acetyl-p-benzoquinone Imine (NAPQI)Rearrangement of N-O-glucuronideElectrophilic attack on proteins; GSH conjugationAcetaminophen-GSH conjugate; Protein adducts
Nitrenium IonHeterolytic cleavage of N-O bondDNA binding; Protein bindingC8-deoxyguanosine adducts (theorized)
EthylcarbocationEpoxide pathway (Minor route)Alkylation of nucleophilesS-Ethylglutathione conjugate

Crucially, isotopic labeling studies using [p-¹⁸O]phenacetin demonstrated that the phenolic oxygen in the acetaminophen-glutathione conjugate derived from NHPG originates from water, consistent with NAPQI formation. In contrast, direct O-deethylation of phenacetin to acetaminophen followed by oxidation retains the original ethoxy oxygen [4] [10]. This distinction highlights the unique activation pathway via N-hydroxylation and glucuronidation.

Historical Overview of Phenacetin Metabolism and Toxicity Studies

Phenacetin (introduced 1887) was a widely used analgesic until epidemiological studies in the mid-20th century linked its abuse (often in combination with aspirin and caffeine, APC tablets) to severe nephropathy ("analgesic nephropathy") and increased incidence of urothelial cancers, particularly renal pelvic carcinoma [3] [5]. This prompted intense research into its metabolic fate and mechanisms of toxicity:

  • 1950s-1970s: Identification of phenacetin's major metabolites, including acetaminophen (paracetamol, recognized as the active analgesic) and N-hydroxyphenacetin. Early hypotheses linked deacetylation to p-phenetidine as a toxicant [3].
  • 1977: Seminal work demonstrated the activation of N-Hydroxyphenacetin via both sulfation and glucuronidation to metabolites capable of covalent binding to protein [2] [9]. This established the concept that Phase II conjugation, typically detoxifying, could bioactivate N-hydroxy arylamines.
  • Late 1970s - Early 1980s: Detailed studies characterized NHPG's chemical instability, identified NAPQI as a key reactive product of its decomposition, and elucidated multiple competing reaction pathways (hydrolysis, rearrangement, reaction with nucleophiles) [4] [6] [10]. Hamster studies using ¹⁸O-labeled phenacetin indicated that the O-deethylation/NAPQI pathway and the N-hydroxylation/O-deethylation/NAPQI pathway were predominant in vivo over the direct NHPG rearrangement pathway for generating the reactive species leading to glutathione conjugates [10].
  • 1983: Withdrawal of phenacetin from major markets (e.g., USA) due to carcinogenicity and nephrotoxicity concerns. The International Agency for Research on Cancer (IARC) subsequently classified analgesic mixtures containing phenacetin as Group 1 (carcinogenic to humans) and phenacetin alone as Group 2A (probably carcinogenic to humans), largely based on animal studies showing urothelial tumors [3] [5] [8]. Research shifted towards understanding the relative contributions of different reactive metabolites (from NHP sulfation vs. glucuronidation, and direct acetaminophen oxidation) to organ-specific toxicity.

Table 3: Historical Timeline of Key Discoveries in Phenacetin/NHPG Research

Time PeriodKey Discovery/EventSignificanceReference Source
1887Introduction of PhenacetinWidely used analgesic/antipyretic [3] [5]
Mid-20th CenturyEpidemiological link to nephropathy & cancerDriven by analgesic abuse (APC mixtures) [3] [8]
1977Demonstration of NHP activation via SULT/UGTBioactivation via Phase II conjugation established [2] [9]
Late 1970s-1980sCharacterization of NHPG decomposition & NAPQIMechanistic understanding of reactive intermediates [4] [6] [10]
1983Withdrawal of Phenacetin (USA)Regulatory action based on toxicity risks [3] [5]

The investigation of NHPG exemplifies a critical principle in toxicology: metabolic pathways are complex networks, and conjugation reactions, while primarily protective, can under specific structural circumstances (like N-hydroxy arylamines), become the pivotal step in converting a protoxicant into a tissue-damaging or carcinogenic electrophile.

Properties

CAS Number

69783-19-3

Product Name

N-Hydroxyphenacetin glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-(N-acetyl-4-ethoxyanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C16H21NO9

Molecular Weight

371.34 g/mol

InChI

InChI=1S/C16H21NO9/c1-3-24-10-6-4-9(5-7-10)17(8(2)18)26-16-13(21)11(19)12(20)14(25-16)15(22)23/h4-7,11-14,16,19-21H,3H2,1-2H3,(H,22,23)/t11-,12-,13+,14-,16-/m0/s1

InChI Key

CGQCCRQISHOSGC-HAFSJTIUSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

N-hydroxyphenacetin glucuronide
phenacetin N-O-glucuronide

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.